

(4-Benzylmorpholin-3-yl)methanamine CAS number 169750-73-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Benzylmorpholin-3-yl)methanamine

Cat. No.: B067324

[Get Quote](#)

An In-Depth Technical Guide to **(4-Benzylmorpholin-3-yl)methanamine** (CAS: 169750-73-6)

Abstract

(4-Benzylmorpholin-3-yl)methanamine, identified by CAS number 169750-73-6, is a substituted morpholine derivative of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a morpholine core, an N-benzyl group for steric and electronic influence, and a reactive primary aminomethyl group at the chiral C3 position, establishes it as a versatile building block. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It covers the molecule's physicochemical properties, outlines a plausible synthetic pathway and robust analytical characterization workflows, explores its diverse applications, and details critical safety and handling protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this valuable chemical intermediate.

Core Molecular Profile: Physicochemical and Structural Properties

(4-Benzylmorpholin-3-yl)methanamine is an organic compound whose utility is fundamentally derived from its structural and chemical characteristics. The presence of a chiral center at the C3 position is a critical feature, meaning the compound can exist as (R) and (S)

enantiomers. While the generic CAS number often refers to the racemic mixture, stereospecific variants are crucial in pharmaceutical applications where biological activity is frequently enantiomer-dependent.[1][2][3]

Key physicochemical data, aggregated from authoritative chemical databases, are summarized below for rapid reference.[4][5]

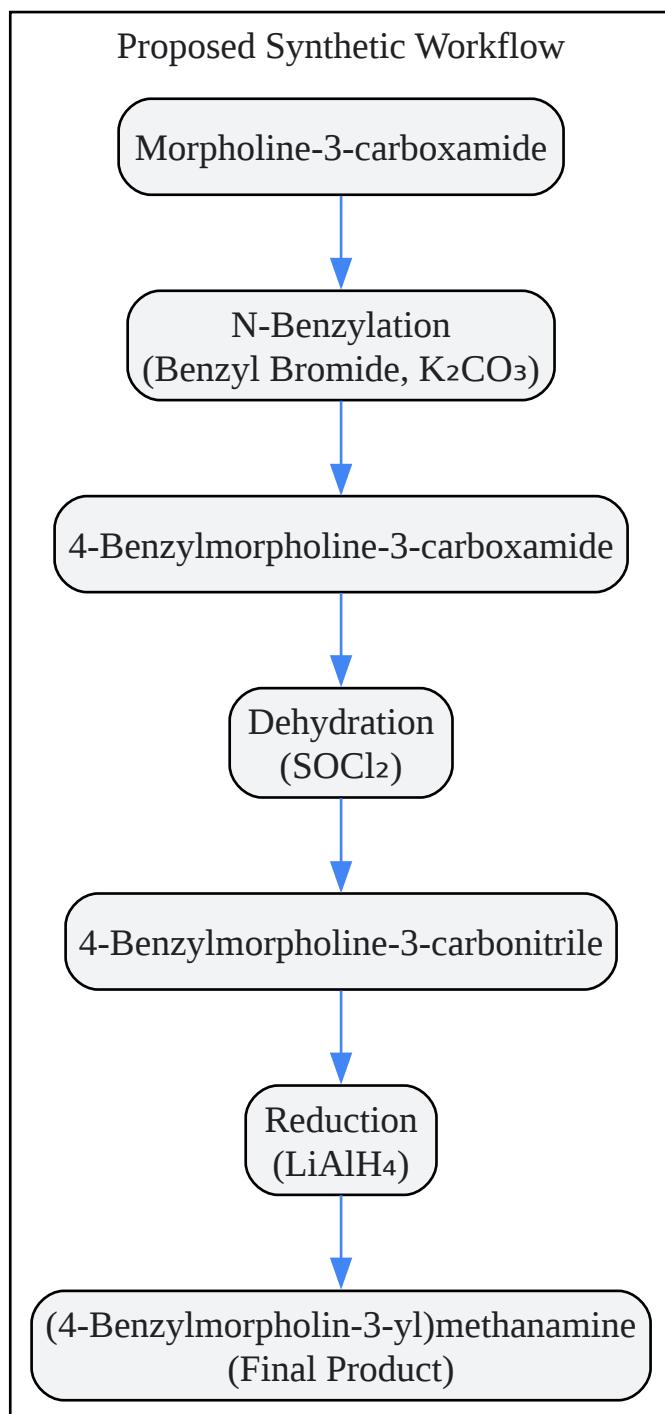
Property	Value	Source
CAS Number	169750-73-6	PubChem[4]
IUPAC Name	(4-benzylmorpholin-3-yl)methanamine	PubChem[4]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O	PubChem[4]
Molecular Weight	206.28 g/mol	PubChem[4]
Exact Mass	206.141913202 Da	PubChem[4]
SMILES	C1COCC(N1CC2=CC=CC=C2)CN	PubChem[4]
InChI Key	HETPMFZQKHRWBE-UHFFFAOYSA-N	PubChem[4]
Rotatable Bond Count	3	PubChem[4]
Topological Polar Surface Area	38.5 Å ²	PubChem[4]
Hydrogen Bond Donor Count	2	PubChem[4]
Hydrogen Bond Acceptor Count	2	PubChem[4]

Synthesis and Analytical Validation

While specific, peer-reviewed synthetic procedures for this exact molecule are not readily available in the provided search results, a logical and chemically sound pathway can be constructed based on established organic chemistry principles for synthesizing similar N-substituted heterocyclic amines.[6][7]

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step process starting from a commercially available morpholine precursor. The causality behind reagent and condition selection is critical: the choice of specific reagents is designed to achieve high yields and selectivity while minimizing side reactions.


Step-by-Step Protocol:

- N-Benzylation of Morpholine-3-carboxamide:
 - Rationale: This initial step introduces the benzyl group, a key structural motif. Using a base like potassium carbonate is essential to deprotonate the secondary amine of the morpholine ring, activating it for nucleophilic attack on benzyl bromide. Acetonitrile is an ideal polar aprotic solvent that facilitates this S_N2 reaction.
 - Procedure:
 1. Dissolve morpholine-3-carboxamide (1.0 eq.) in anhydrous acetonitrile.
 2. Add potassium carbonate (K_2CO_3 , 2.5 eq.) to the solution.
 3. Add benzyl bromide (1.1 eq.) dropwise at room temperature while stirring.
 4. Heat the reaction mixture to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
 5. Cool the mixture, filter out the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 4-benzylmorpholine-3-carboxamide.
- Dehydration of Amide to Nitrile:
 - Rationale: Converting the carboxamide to a nitrile creates a functional group that can be readily reduced to the desired primary amine. Thionyl chloride ($SOCl_2$) is a powerful dehydrating agent suitable for this transformation.
 - Procedure:

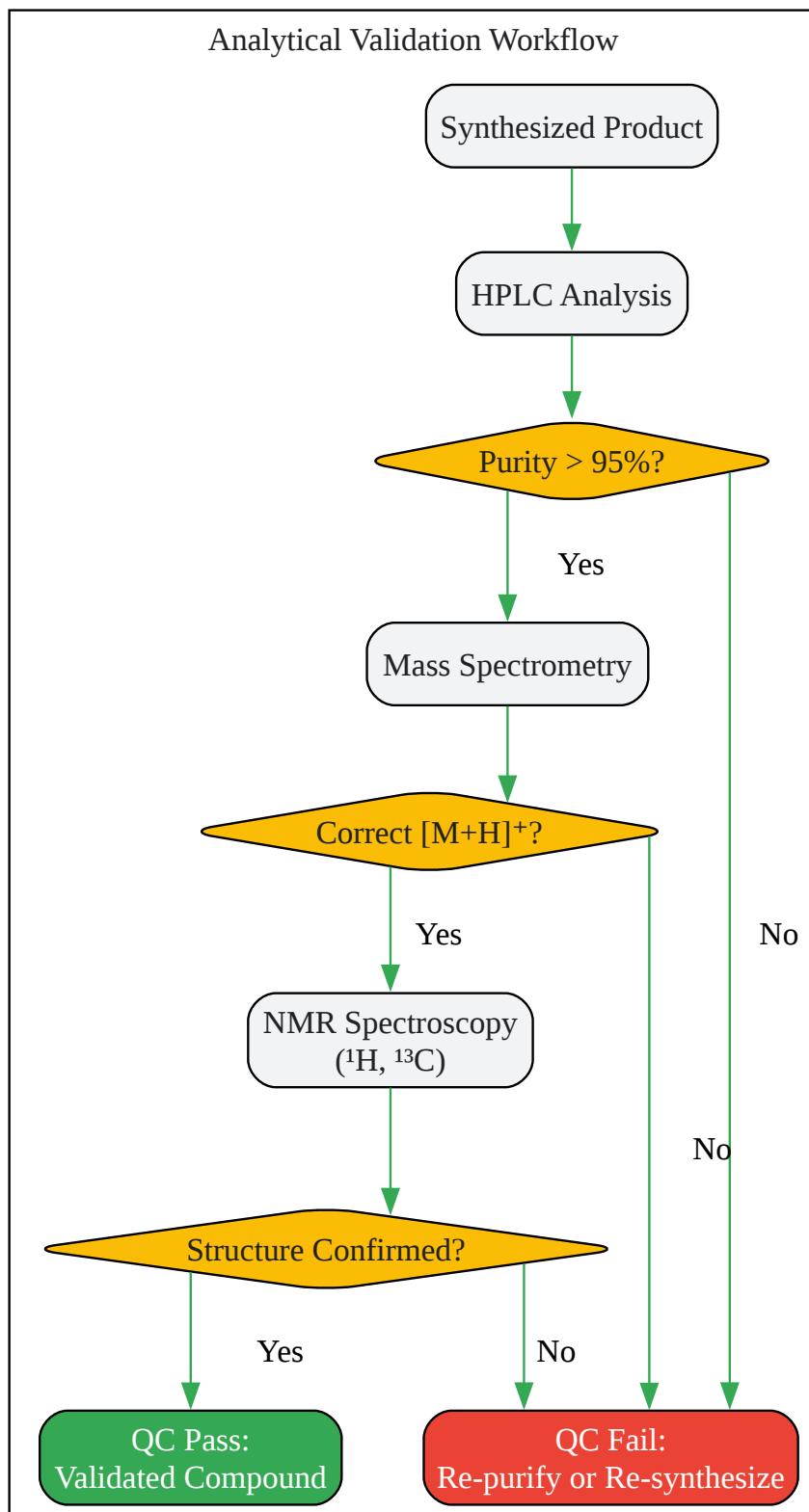
1. Dissolve the crude 4-benzylmorpholine-3-carboxamide (1.0 eq.) in a suitable solvent like dichloromethane (DCM).
2. Cool the solution to 0°C in an ice bath.
3. Slowly add thionyl chloride (1.5 eq.).
4. Allow the reaction to warm to room temperature and stir for several hours.
5. Carefully quench the reaction with a saturated sodium bicarbonate solution.
6. Extract the product with DCM, dry the organic layer over sodium sulfate, and evaporate the solvent to yield 4-benzylmorpholine-3-carbonitrile.

- Reduction of Nitrile to Primary Amine:
 - Rationale: The final step is the reduction of the nitrile group to the aminomethyl group. Lithium aluminum hydride (LiAlH_4) is a potent reducing agent capable of this transformation. Anhydrous conditions are critical as LiAlH_4 reacts violently with water.
 - Procedure:
 1. In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF).
 2. Cool the suspension to 0°C.
 3. Dissolve the 4-benzylmorpholine-3-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH_4 suspension.
 4. After the addition, allow the mixture to stir at room temperature, then gently reflux for 2-4 hours.
 5. Cool the reaction back to 0°C and cautiously quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
 6. Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

7. Concentrate the filtrate to yield the final product, **(4-Benzylmorpholin-3-yl)methanamine**. Purify via column chromatography if necessary.

[Click to download full resolution via product page](#)

Caption: A plausible multi-step synthesis of **(4-Benzylmorpholin-3-yl)methanamine**.


Analytical Characterization Workflow

Confirming the identity, purity, and structure of the synthesized compound is a non-negotiable step in any research workflow. A self-validating analytical protocol involves a combination of chromatographic and spectroscopic techniques.

Step-by-Step Protocol:

- Purity Assessment via High-Performance Liquid Chromatography (HPLC):
 - Rationale: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reversed-phase C18 column is typically effective for molecules of this polarity.
 - Method:
 - Column: C18, 5 µm particle size, 4.6 x 150 mm.
 - Mobile Phase: A gradient of acetonitrile and water (each with 0.1% trifluoroacetic acid).
 - Flow Rate: 1.0 mL/min.
 - Detector: UV at 254 nm (for the benzyl group) and 210 nm.
 - Outcome: A single, sharp peak indicates high purity. Purity is calculated based on the relative peak area.
- Molecular Weight Confirmation via Mass Spectrometry (MS):
 - Rationale: MS provides an exact mass measurement, confirming the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which can be easily protonated.
 - Method:
 - Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source in positive ion mode.

- Expected Ion: $[M+H]^+$ at $m/z \approx 207.15$.
- Outcome: Observation of the correct mass-to-charge ratio confirms the molecular weight.
- Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Rationale: 1H and ^{13}C NMR are essential for unambiguously determining the molecular structure by mapping the chemical environment of each hydrogen and carbon atom.
 - Method:
 - Solvent: Deuterated chloroform ($CDCl_3$) or Dimethyl sulfoxide ($DMSO-d_6$).
 - 1H NMR: Expect characteristic signals for the aromatic protons of the benzyl group (7.2-7.4 ppm), the benzylic CH_2 protons, the morpholine ring protons, and the aminomethyl (CH_2NH_2) protons.
 - ^{13}C NMR: Expect distinct signals for each of the 12 carbon atoms in the molecule.
 - Outcome: The observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for validating synthesized compounds.

Applications in Research and Development

(4-Benzylmorpholin-3-yl)methanamine is not typically an end-product but rather a valuable intermediate with broad applications.[\[8\]](#)

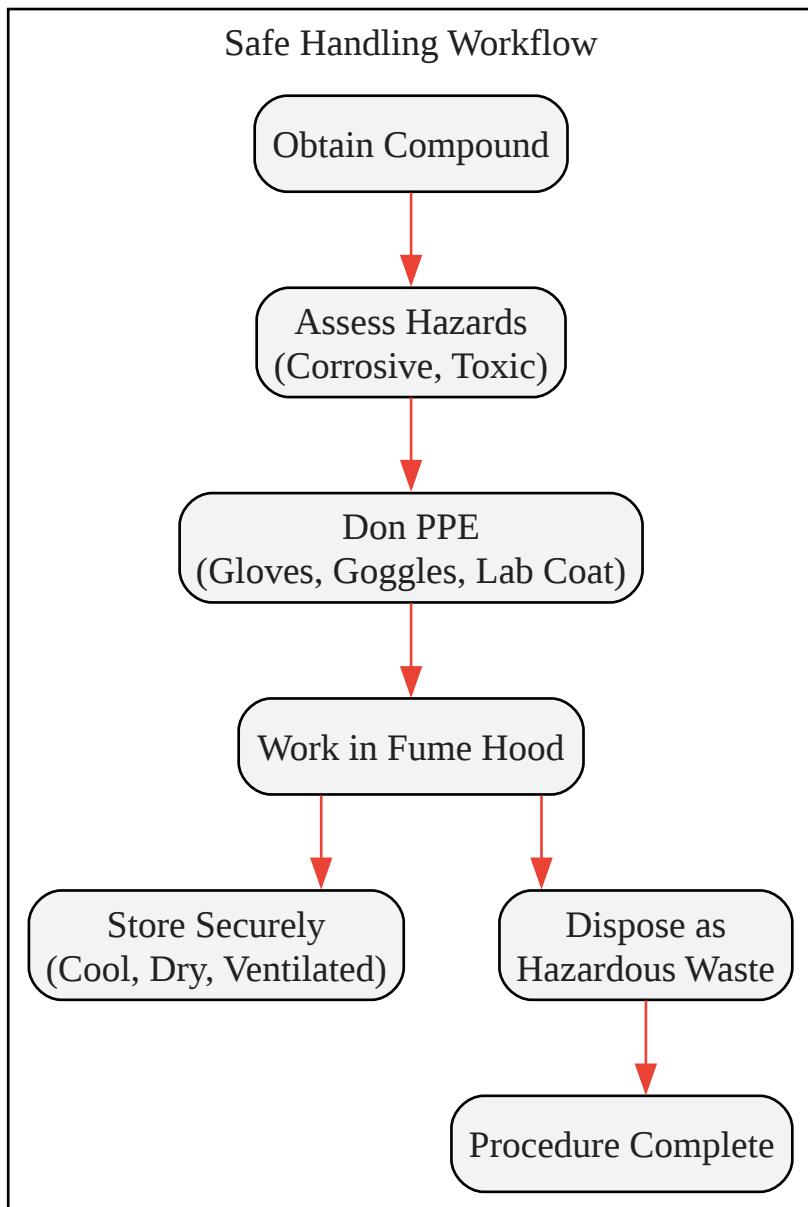
- Pharmaceutical Development: This is its primary area of application. The compound serves as a key building block in the synthesis of more complex pharmaceutical agents.[\[8\]](#) Its structure is particularly relevant for developing drugs targeting neurological disorders.[\[1\]](#)[\[8\]](#) The morpholine ring is a common scaffold in medicinal chemistry, and the chiral aminomethyl group allows for the construction of specific enantiomeric drugs that can interact precisely with biological targets like enzymes or receptors.[\[1\]](#)[\[8\]](#)
- Biochemical Research: It is used in foundational research to probe complex biological mechanisms.[\[8\]](#) Scientists can incorporate it into novel molecular structures to study enzyme inhibition and receptor binding, helping to elucidate biological pathways and identify new therapeutic targets.[\[8\]](#)
- Material Science: The compound can be integrated into polymers. The introduction of its morpholine and benzyl groups can enhance the mechanical properties of materials, making it valuable in the production of more durable and specialized plastics or resins.[\[8\]](#)
- Other Industrial Uses: It also finds application in the formulation of agrochemicals, such as pesticides and herbicides, and in cosmetic formulations, where it may improve the efficacy or skin absorption of active ingredients.[\[8\]](#)

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **(4-Benzylmorpholin-3-yl)methanamine** is not provided, a robust safety protocol can be established based on the known hazards of structurally similar compounds like substituted amines and morpholines.[\[9\]](#)[\[10\]](#)

Hazard Identification

- Skin and Eye Contact: Assumed to be corrosive or a severe irritant. Contact can cause burns and potentially severe eye damage.[\[9\]](#)[\[10\]](#)


- Inhalation: Vapors or mists are likely harmful. Inhalation may cause irritation to the respiratory tract.
- Ingestion: Assumed to be toxic or harmful if swallowed, potentially causing burns to the mouth, throat, and stomach.[9]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[9]
- Personal Protective Equipment:
 - Gloves: Wear chemical-resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles and/or a face shield.
 - Clothing: Wear a flame-retardant lab coat and closed-toe shoes.

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents and acids.[9] Store in a locked cabinet or area with restricted access.[10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations. Do not empty into drains.[10]

[Click to download full resolution via product page](#)

Caption: Standard safety protocol for handling chemical intermediates.

Conclusion and Future Outlook

(4-Benzylmorpholin-3-yl)methanamine (CAS: 169750-73-6) stands out as a chemical intermediate of considerable value. Its utility is anchored in its distinct structural features, which make it an attractive starting point for synthesizing a wide array of more complex molecules. While its primary role is within pharmaceutical R&D, particularly for chiral drug candidates, its

applications in material science and other chemical industries underscore its versatility. Future research will likely focus on developing more efficient and stereoselective synthetic routes to its enantiomerically pure forms, further expanding its potential in creating highly specific and effective new chemical entities.

References

- (4-Benzyl-morpholin-3-yl)methylamine | 169750-73-6. J&K Scientific.
- **(4-Benzylmorpholin-3-yl)methanamine** | C12H18N2O | CID 10442980.
- SAFETY DATA SHEET (Benzylamine). Fisher Scientific.
- SAFETY D
- SAFETY D
- **(4-Benzylmorpholin-3-yl)methanamine** | CAS 169750-73-6.
- (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride. Benchchem.
- (R)-(4-Benzylmorpholin-3-yl)methanamine | 1821825-17-5. BLD Pharm.
- (S)-(4-Benzylmorpholin-3-yl)methanamine | 1417859-62-1. BLD Pharm.
- Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. The Royal Society of Chemistry.
- Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 1821825-17-5|(R)-(4-Benzylmorpholin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. 1417859-62-1|(S)-(4-Benzylmorpholin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. (4-Benzylmorpholin-3-yl)methanamine | C12H18N2O | CID 10442980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-Benzylmorpholin-3-yl)methanamine | CAS 169750-73-6 | TCI JT | [製品詳細](#) [tci-chemical-trading.com]
- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [(4-Benzylmorpholin-3-yl)methanamine CAS number 169750-73-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b067324#4-benzylmorpholin-3-yl-methanamine-cas-number-169750-73-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com